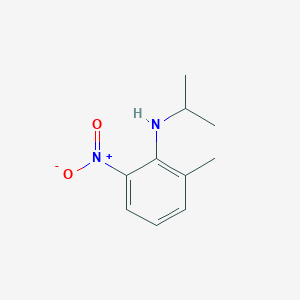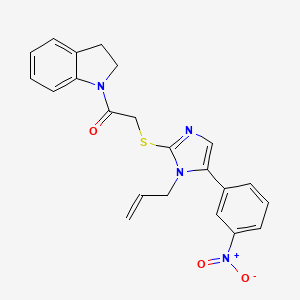![molecular formula C17H13N5O2S B2795543 3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034206-31-8](/img/structure/B2795543.png)
3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecule’s structure is characterized by several key features. The pyrrolidine ring is a five-membered nitrogen heterocycle that contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The benzo[d]thiazole ring is a fused ring system containing a benzene ring and a thiazole ring . The pyrazine ring is a six-membered ring with two nitrogen atoms.Aplicaciones Científicas De Investigación
Antibacterial Activity
Thiazole derivatives, including our compound of interest, exhibit antibacterial properties. Researchers have synthesized various 2,4-disubstituted thiazoles and evaluated their efficacy against bacterial strains. These compounds can potentially serve as novel antibacterial agents, contributing to the fight against infectious diseases .
Antifungal Potential
The same thiazole scaffold has demonstrated antifungal activity. By modifying substituents at specific positions, scientists aim to enhance the compound’s effectiveness against fungal pathogens. Investigating its mode of action and optimizing its structure could lead to valuable antifungal drugs .
Anti-Inflammatory Effects
Thiazoles have been explored for their anti-inflammatory properties. Our compound may inhibit inflammatory pathways, making it relevant for conditions such as arthritis, asthma, and other inflammatory disorders. Further studies are needed to elucidate its mechanisms .
Antitumor Properties
Compounds containing the thiazole ring have shown promise as antitumor agents. Researchers investigate their impact on cancer cell lines, aiming to develop targeted therapies. Our compound’s unique structure could contribute to this field .
Antiviral Applications
Thiazoles also exhibit antiviral activity. By understanding how our compound interacts with viral proteins or nucleic acids, scientists can design potent antiviral drugs. This area is particularly relevant given the ongoing global health challenges .
Environmental Considerations
Beyond human health, researchers explore the environmental impact of compounds like ours. Assessing its biodegradability, toxicity, and persistence in ecosystems informs decisions about its safe use and disposal.
Direcciones Futuras
The compound “3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” and similar compounds could be of interest in the field of medicinal chemistry. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could explore the potential biological activities of this compound and its derivatives.
Propiedades
IUPAC Name |
3-[1-(1,3-benzothiazole-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c18-9-13-15(20-7-6-19-13)24-11-5-8-22(10-11)17(23)16-21-12-3-1-2-4-14(12)25-16/h1-4,6-7,11H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKHIHIYUYJYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



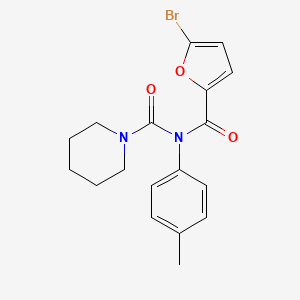
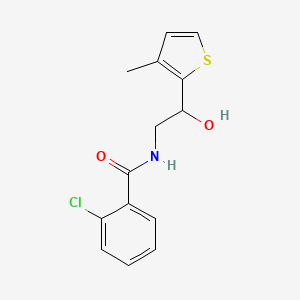
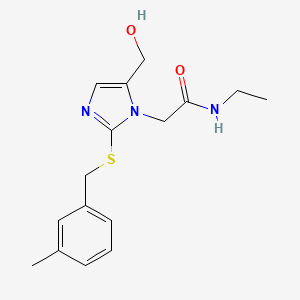
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2795470.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2795474.png)
![5-chloro-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2795476.png)
